molecular formula C10H6ClNO3 B1293636 Phthalimidoacetyl chloride CAS No. 6780-38-7

Phthalimidoacetyl chloride

Cat. No. B1293636
CAS RN: 6780-38-7
M. Wt: 223.61 g/mol
InChI Key: RHZBRCQIKQUQHQ-UHFFFAOYSA-N
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Description

Phthalimidoacetyl chloride is a chemical compound that is part of the broader class of phthalimides, which are derivatives of phthalic acid. Phthalimides are known for their wide range of applications in industrial and pharmaceutical chemistry due to their reactivity and stability under various conditions. The phthalimide moiety is often used as a protective group for amines and as a key intermediate in the synthesis of a variety of heterocyclic compounds .

Synthesis Analysis

The synthesis of phthalimidoacetyl chloride-related compounds involves various chemical reactions. For instance, N-phthalimido β-aminoethanesulfonyl chlorides, which are closely related to phthalimidoacetyl chloride, are synthesized from amino acids using thionyl chloride, a method that is applicable to other N-protected β-aminoethane sulfonic acids . Similarly, the synthesis of 2-(N-phthalimido)ethyl methacrylate, another related compound, is achieved by reacting N-(2-hydroxyethyl) phthalimide with methacryloyl chloride . These methods demonstrate the versatility of phthalimide derivatives in chemical synthesis.

Molecular Structure Analysis

The molecular structure of phthalimidoacetyl chloride and its derivatives is characterized by the presence of the phthalimide group attached to various functional groups. For example, the structure of N-[2-(4-methoxyphenyltelluro)ethyl]phthalimide features a phthalimide group linked to a tellurium-containing moiety . The molecular structure of these compounds is crucial as it influences their reactivity and the types of chemical reactions they can undergo.

Chemical Reactions Analysis

Phthalimidoacetyl chloride and its derivatives participate in a variety of chemical reactions. Phthalimidoacetyl isothiocyanate, for instance, undergoes addition-cyclization reactions with nitrogen and carbon nucleophiles to form heterocyclic systems such as 1,2,4-triazoles and 1,3-diazines . Phthalimidesulfenyl chloride reacts with activated arenes to generate ortho-thioquinones, which can further participate in cycloaddition reactions . These reactions highlight the reactivity of phthalimide derivatives and their utility in constructing complex molecular architectures.

Physical and Chemical Properties Analysis

The physical and chemical properties of phthalimidoacetyl chloride derivatives are influenced by their molecular structure. For example, the solubility and intrinsic viscosity of copolymers of 2-(N-phthalimido)ethyl methacrylate and methyl methacrylate are important characteristics that determine their potential applications . The reactivity ratios of monomers in copolymerization reactions provide insight into the polymerization behavior of phthalimide-containing monomers . Additionally, the stability of phthalimidoacetyl chloride derivatives, such as [[(ethoxycarbonyl)difluoromethyl]thio]phthalimide, make them suitable for use as electrophilic reagents in the synthesis of fluoroalkylthiolated compounds .

Scientific Research Applications

  • Exposure to Phthalates and Health Effects : Studies have shown that phthalates, which include compounds related to Phthalimidoacetyl chloride, can have significant health effects. For example, exposure to phthalates has been associated with self-reported diabetes among Mexican women (Svensson et al., 2011). Another study indicated an association between prenatal phthalate exposure and anogenital distance in Swedish boys (Bornehag et al., 2014).

  • Phthalates in Pharmaceutical Preparations : Phthalates like Phthalimidoacetyl chloride are used in pharmaceutical preparations. A study optimized the hydrophilic-lipophilic balance solid-phase extraction of phthalates in these preparations, highlighting their presence and the need for careful monitoring (Yilmaz, 2019).

  • Phthalate Leaching from Polymer Films : The leaching of phthalates from polymer films, including those containing Phthalimidoacetyl chloride, has been a subject of study. For instance, the leaching of diethyl and dibutyl phthalate from PVC/phthalate films was analyzed, providing insights into the stability and environmental impact of these substances (Zhang & Chen, 2014).

  • Phthalate Exposure and Reproductive Hormones : Phthalates are known to affect reproductive hormones in adults. A study found significant associations between specific phthalates and altered levels of reproductive hormones like FSH and inhibin B in men (Duty et al., 2005).

  • Pediatric Exposure to Phthalates : The potential toxicity of phthalate plasticizers in children is a critical area of study. Phthalates can cause various health issues in children, including developmental and reproductive toxicity (Shea, 2003).

  • Phthalates and Ovarian Effects : Research has also explored the effects of phthalates on female reproductive health, particularly focusing on the ovary. Phthalates have been shown to interfere with ovarian function, affecting processes like folliculogenesis and steroidogenesis (Hannon & Flaws, 2015).

Future Directions

Phthalimidoacetyl chloride has been used in the synthesis of new sugar-based monocyclic β-lactams . These compounds have shown potential antimicrobial activities, indicating a promising future direction for the use of Phthalimidoacetyl chloride in the development of new antibiotics .

Mechanism of Action

Target of Action

Phthalylglycyl chloride primarily targets catecholamines , specifically dopamine , adrenaline , and octopamine . These are small polar molecules that play a vital role in regulatory systems . They are involved in mediating a number of cognitive functions, spatial, recognition, and working memory .

Mode of Action

Phthalylglycyl chloride acts as a derivatization agent for dopamine, adrenaline, and octopamine . The derivatization procedure facilitates the use of reversed-phase liquid chromatography with positive electrospray ionization–high-resolution mass spectrometry .

Biochemical Pathways

The primary biochemical pathway affected by phthalylglycyl chloride involves the detection and quantification of catecholamines in biological samples . The compound enables the accurate and precise determination of these catecholamines, which is crucial for diagnosing conditions such as Alzheimer’s disease .

Pharmacokinetics

Its use in the derivatization of catecholamines suggests that it may have significant interactions with these compounds in biological systems .

Result of Action

The primary result of phthalylglycyl chloride’s action is the successful derivatization of catecholamines , facilitating their detection and quantification . This allows for the accurate determination of these compounds in biological samples, such as urine .

Action Environment

The action of phthalylglycyl chloride is influenced by environmental factors such as pH and temperature . A yield of 95–97% of derivates was observed after a 10 min derivatization with phthalylglycyl chloride at pH 6.5 and 30 °C .

properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO3/c11-8(13)5-12-9(14)6-3-1-2-4-7(6)10(12)15/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHZBRCQIKQUQHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10218053
Record name 2H-Isoindole-2-acetyl chloride, 1,3-dihydro-1,3-dioxo-
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Molecular Weight

223.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Phthalimidoacetyl chloride

CAS RN

6780-38-7
Record name Phthalimidoacetyl chloride
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Record name 2H-Isoindole-2-acetyl chloride, 1,3-dihydro-1,3-dioxo-
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Record name Phthalimidoacetyl chloride
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Record name 2H-Isoindole-2-acetyl chloride, 1,3-dihydro-1,3-dioxo-
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Record name 1,3-dihydro-1,3-dioxo-2H-isoindole-2-acetyl chloride
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Synthesis routes and methods I

Procedure details

A solution of 1,3-dihydro-1,3-dioxo-2H-isoindole-2-acetic acid (7.00 g) and thionyl chloride (12 mL) was stirred at reflux under nitrogen for one hour. The thionyl chloride was distilled from the reaction, and the resulting crude product was further purified by distillation via a kugelrohr apparatus (BUCHI, Flawil, Switzerland). [Bp: 160°-180° C. (oven temperature) at 10 mm Hg.]The yield of the title compound was 6.88 grams (90.2%). The structure of the title compound, and of all of the compounds synthesized in each of the subsequent examples, was confirmed by 1H NMR.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of phthalimidoacetic acid (25.1 g, 0.122 mol) and thionyl chloride (50 mL) was heated for one hour under reflux. The reaction mixture was cooled and, then, concentrated under reduced pressure. The concentrate was recrystallized from dichloromethane-hexane to give 26.4 g (97%) the titled compound, which was used for the subsequent reaction without further purification.
Quantity
25.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Yield
97%

Synthesis routes and methods III

Procedure details

To 10.25 g of (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid dissolved in 50 ml of dichloromethane are added, at room temperature, 4.6 ml of oxalyl chloride and 2 drops of DMF, and the mixture is left for 18 hours at room temperature. The resulting mixture is evaporated to dryness to give 11 g of the expected product.
Quantity
10.25 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Synthesis routes and methods IV

Procedure details

In the (G2a) step, 2 mol of thionylchloride (SOCl2) was added to the compound 1a to produce 2-(1,3-dioxoisoindolin-2-yl)acetic chloride (compound 2a) and the unreacted thionylchloride (SOCl2) was recovered by using an aspirator.
Quantity
2 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

(G2) adding SOCl2 to the compound 1 of step (G1) to produce 2-(1,3-dioxoisoindolin-2-yl)acetic chloride (compound 2);
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula, weight, and structure of phthalimidoacetyl chloride?

A1: Phthalimidoacetyl chloride has the molecular formula C10H6ClNO3 and a molecular weight of 223.61 g/mol. Its structure consists of a phthalimide group linked to an acetyl chloride moiety.

Q2: Can you describe a common synthetic route for phthalimidoacetyl chloride?

A: Phthalimidoacetyl chloride is typically synthesized by reacting phthalic anhydride with glycine to form phthalylglycine. Subsequent treatment with thionyl chloride (SOCl2) yields the desired phthalimidoacetyl chloride. [, ]

Q3: What is a key application of phthalimidoacetyl chloride in organic synthesis?

A: Phthalimidoacetyl chloride is widely employed as a reagent in the synthesis of β-lactams, crucial building blocks for various biologically active compounds, including antibiotics. [, , , , , , , , ]

Q4: How is phthalimidoacetyl chloride utilized in β-lactam synthesis?

A: It acts as an electrophilic component in [2+2] cycloaddition reactions with imines, generated from aldehydes or ketones and amines. This reaction, known as the Staudinger synthesis, leads to the formation of the β-lactam ring. [, , , , ]

Q5: Are there examples of stereoselective β-lactam synthesis using phthalimidoacetyl chloride?

A: Yes, researchers have successfully employed chiral imines derived from N-protected α-amino aldehydes and phthalimidoacetyl chloride to synthesize homochiral cis-β-lactams with high diastereoselectivity. [, ]

Q6: Beyond β-lactams, what other applications does phthalimidoacetyl chloride have?

A: It can be used to synthesize amino alcohols, as demonstrated in the synthesis of 1-amino-2-[3-13C]propanol hydrochloride. The process involves a Grignard reaction, reduction, and subsequent hydrolysis to yield the target compound. []

Q7: How is phthalimidoacetyl chloride used in analytical chemistry?

A: It acts as a derivatizing agent for the analysis of small polar molecules like dopamine, adrenaline, and octopamine in urine using liquid chromatography-mass spectrometry (LC-MS/MS). []

Q8: What advantages does phthalimidoacetyl chloride offer as a derivatizing agent?

A: The derivatization process enhances the detection sensitivity of these analytes in LC-MS/MS analysis compared to underivatized molecules. This is achieved by increasing their hydrophobicity and improving ionization efficiency. []

Q9: Can you describe the reactivity of phthalimidoacetyl chloride?

A: The acetyl chloride moiety is highly reactive towards nucleophiles, such as amines and alcohols, readily forming amides and esters, respectively. [, , , ]

Q10: What is the role of triethylamine in reactions involving phthalimidoacetyl chloride?

A: Triethylamine often acts as a base to neutralize the hydrochloric acid (HCl) generated during the reaction of phthalimidoacetyl chloride with nucleophiles. [, , , ]

Q11: What other heterocycles can be synthesized using phthalimidoacetyl chloride?

A: Besides β-lactams, researchers have used phthalimidoacetyl chloride to synthesize various heterocyclic compounds, including thieno[2,3-c]pyridine-fused β-lactams, spiro-γ-lactams, and spiro-4-thiazolidinones, demonstrating its versatility in heterocyclic chemistry. [, , ]

Q12: Are there any safety concerns associated with handling phthalimidoacetyl chloride?

A: Like many acyl chlorides, phthalimidoacetyl chloride is moisture-sensitive and reacts vigorously with water, releasing HCl gas. Therefore, it should be handled with care under anhydrous conditions. []

Q13: What are some potential future directions for research involving phthalimidoacetyl chloride?

A: Future research may focus on developing novel and more efficient synthetic routes to complex β-lactams with diverse functionalities using phthalimidoacetyl chloride. Exploring its utility in synthesizing other valuable heterocyclic scaffolds is another promising area. [, ]

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